(E)-4-methoxy-N-(1-phenylethylidene)benzenesulfonamide
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Overview
Description
4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide is an organic compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is characterized by the presence of a methoxy group, a phenylethylidene moiety, and a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-phenylethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.
Scientific Research Applications
4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide can be compared with similar compounds such as:
4-Methoxy-N-(1-phenylethylidene)benzenamine: This compound has a similar structure but lacks the sulfonamide group, which affects its reactivity and applications.
N-(4-Methoxybenzylidene)aniline: This compound also contains a methoxy group and a benzylidene moiety but differs in the position and nature of the substituents
These comparisons highlight the unique properties and applications of 4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide in various scientific fields.
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methoxy-N-(1-phenylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12(13-6-4-3-5-7-13)16-20(17,18)15-10-8-14(19-2)9-11-15/h3-11H,1-2H3 |
InChI Key |
NXLDZZHHAYAKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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